molecular formula C30H50O3 B1252408 Protoprimulagenin A CAS No. 2611-08-7

Protoprimulagenin A

Cat. No.: B1252408
CAS No.: 2611-08-7
M. Wt: 458.7 g/mol
InChI Key: LFBHIAAGGTTWAT-DNSXXVLGSA-N
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Description

Protoprimulagenin A is a triterpenoid saponin compound isolated from various plant species, particularly from the roots of Bonellia macrocarpa. It has garnered attention due to its potential biological activities, including anti-leukemic properties. The compound’s structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, forming a unique hexacyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protoprimulagenin A involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the hexacyclic structure. Specific reagents and catalysts, such as oxidizing agents and Lewis acids, are employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, particularly the roots of Bonellia macrocarpa. The extraction process involves solvent extraction, followed by chromatographic purification to isolate the compound in its pure form. High-performance liquid chromatography (HPLC) is commonly used for this purpose.

Chemical Reactions Analysis

Types of Reactions

Protoprimulagenin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Protoprimulagenin A

This compound is unique due to its specific hexacyclic structure and its ability to induce non-apoptotic cell death, which distinguishes it from other triterpenoid saponins that primarily induce apoptosis. This unique mechanism of action makes this compound a promising candidate for further research and development in anti-cancer therapies.

Properties

CAS No.

2611-08-7

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,10-diol

InChI

InChI=1S/C30H50O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h19-23,31-32H,8-18H2,1-7H3/t19-,20+,21+,22-,23+,26-,27+,28-,29+,30-/m0/s1

InChI Key

LFBHIAAGGTTWAT-DNSXXVLGSA-N

SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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